![molecular formula C16H24N2O B14373057 4-{3-[1-(Pyrrolidin-1-yl)ethyl]phenoxy}but-2-en-1-amine CAS No. 90039-31-9](/img/structure/B14373057.png)
4-{3-[1-(Pyrrolidin-1-yl)ethyl]phenoxy}but-2-en-1-amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-{3-[1-(Pyrrolidin-1-yl)ethyl]phenoxy}but-2-en-1-amine is a complex organic compound featuring a pyrrolidine ring, a phenoxy group, and an amine group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-{3-[1-(Pyrrolidin-1-yl)ethyl]phenoxy}but-2-en-1-amine typically involves multiple stepsThe reaction conditions often involve the use of solvents like dichloromethane and catalysts such as lutidine .
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis using automated reactors and continuous flow systems. These methods aim to optimize yield and purity while minimizing waste and energy consumption.
Chemical Reactions Analysis
Types of Reactions
4-{3-[1-(Pyrrolidin-1-yl)ethyl]phenoxy}but-2-en-1-amine can undergo various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents like potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride can be used.
Substitution: Nucleophilic substitution reactions can occur, especially at the phenoxy group.
Common Reagents and Conditions
Common reagents include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., lithium aluminum hydride), and nucleophiles for substitution reactions. Reaction conditions often involve controlled temperatures and specific solvents to ensure the desired reaction pathway.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding ketones or carboxylic acids, while reduction may produce alcohols or amines.
Scientific Research Applications
4-{3-[1-(Pyrrolidin-1-yl)ethyl]phenoxy}but-2-en-1-amine has several scientific research applications:
Chemistry: Used as a building block in organic synthesis to create more complex molecules.
Medicine: Investigated for its potential therapeutic properties, including as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 4-{3-[1-(Pyrrolidin-1-yl)ethyl]phenoxy}but-2-en-1-amine involves its interaction with specific molecular targets. The pyrrolidine ring can enhance binding affinity to certain proteins, while the phenoxy and amine groups may participate in hydrogen bonding and electrostatic interactions . These interactions can modulate biological pathways and lead to various physiological effects.
Comparison with Similar Compounds
Similar Compounds
4-(1-Pyrrolidinyl)piperidine: Shares the pyrrolidine ring but differs in the overall structure.
Imidazole-containing compounds: Similar in having a nitrogen-containing ring but with different chemical properties and applications.
Uniqueness
4-{3-[1-(Pyrrolidin-1-yl)ethyl]phenoxy}but-2-en-1-amine is unique due to its combination of a pyrrolidine ring, phenoxy group, and amine group, which confer specific chemical reactivity and potential biological activity. This combination is not commonly found in other compounds, making it a valuable molecule for research and development.
Properties
CAS No. |
90039-31-9 |
|---|---|
Molecular Formula |
C16H24N2O |
Molecular Weight |
260.37 g/mol |
IUPAC Name |
4-[3-(1-pyrrolidin-1-ylethyl)phenoxy]but-2-en-1-amine |
InChI |
InChI=1S/C16H24N2O/c1-14(18-10-3-4-11-18)15-7-6-8-16(13-15)19-12-5-2-9-17/h2,5-8,13-14H,3-4,9-12,17H2,1H3 |
InChI Key |
IVVDUKVEWCYRHL-UHFFFAOYSA-N |
Canonical SMILES |
CC(C1=CC(=CC=C1)OCC=CCN)N2CCCC2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


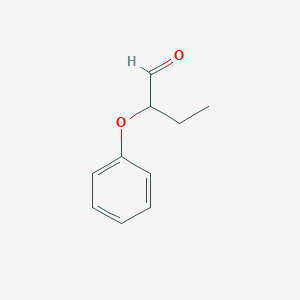
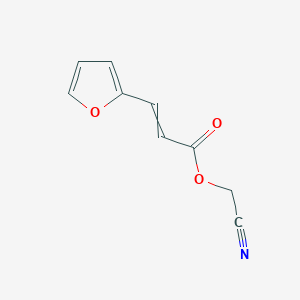
![2-{4-[(4-Fluorophenyl)sulfanyl]-3-nitrophenyl}-2-methyl-1,3-dithiane](/img/structure/B14372984.png)
![1-[(1-Methoxypropan-2-yl)oxy]propan-2-yl prop-2-enoate](/img/structure/B14372992.png)
![2-[(Naphthalen-1-yl)methyl]-5-phenyl-1,3-oxazole](/img/structure/B14372996.png)
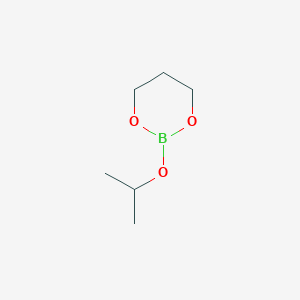
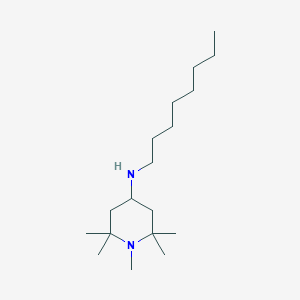
![1H-Pyrimido[1,2-a]quinoxaline, 2,3-dihydro-5-phenyl-, 6-oxide](/img/structure/B14373011.png)
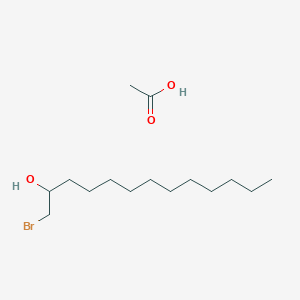

![3-Methyl-N-[3-(triethoxysilyl)propyl]benzamide](/img/structure/B14373027.png)
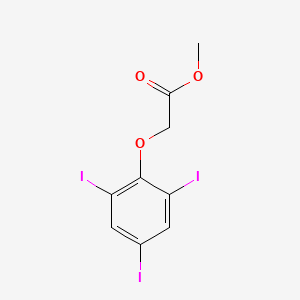
![N-[1-(4-Cyanophenyl)-3-oxo-3-(pyrrolidin-1-yl)prop-1-en-2-yl]benzamide](/img/structure/B14373032.png)
![4-[4-(Methylsulfanyl)phenyl]-1,2,5-oxadiazol-3-amine](/img/structure/B14373036.png)
